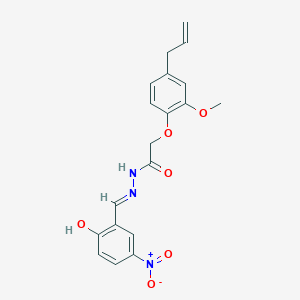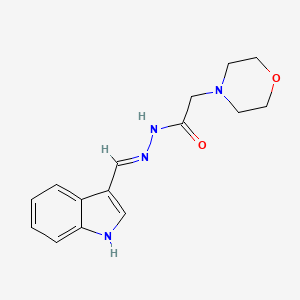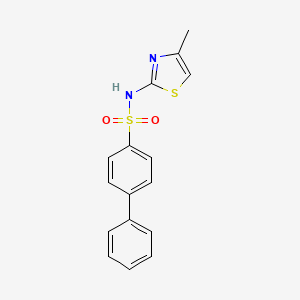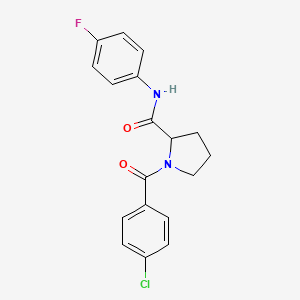![molecular formula C14H15NO3 B6078340 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione](/img/structure/B6078340.png)
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione, also known as BAEF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BAEF is a furanone derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in cells. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to have antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has several advantages for use in lab experiments, including its high purity and stability. However, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione also has some limitations, including its relatively high cost and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione. One area of interest is the development of novel materials using 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione as a building block. Another area of interest is the further investigation of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione's anti-inflammatory and anti-cancer properties, with the goal of developing new therapeutic agents. Additionally, research on the potential use of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione as a plant growth regulator could have important implications for agriculture.
Synthesemethoden
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been synthesized through a variety of methods, including the reaction of 2,5-dimethylfuran-3,4-dicarboxylic acid with benzylamine and formaldehyde, as well as the reaction of 3-amino-2,5-dimethylfuran-4,5-dicarboxylic acid with benzaldehyde. These methods have been optimized to produce high yields of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione with high purity.
Wissenschaftliche Forschungsanwendungen
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been studied for its potential use as a plant growth regulator. In materials science, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been studied for its potential use in the synthesis of novel materials.
Eigenschaften
IUPAC Name |
4-(N-benzyl-C-methylcarbonimidoyl)-3-hydroxy-2-methyl-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(12-13(16)10(2)18-14(12)17)15-8-11-6-4-3-5-7-11/h3-7,10,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHTOVJRHVZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)C(=NCC2=CC=CC=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate](/img/structure/B6078258.png)
![1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B6078265.png)
![N-[2-(1-pyrrolidinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6078273.png)
![2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B6078286.png)
![(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B6078292.png)

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6078310.png)



![3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6078338.png)
![methyl 2-({[2-(3-ethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6078342.png)
![2-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6078347.png)
![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)